(5-Hydroxy-1-benzofuran-3-yl)(4-methoxyphenyl)methanone
Description
Properties
IUPAC Name |
(5-hydroxy-1-benzofuran-3-yl)-(4-methoxyphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O4/c1-19-12-5-2-10(3-6-12)16(18)14-9-20-15-7-4-11(17)8-13(14)15/h2-9,17H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUQAOMULUVFNHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C2=COC3=C2C=C(C=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10350740 | |
| Record name | (5-hydroxy-1-benzofuran-3-yl)(4-methoxyphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10350740 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5219-82-9 | |
| Record name | (5-hydroxy-1-benzofuran-3-yl)(4-methoxyphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10350740 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Conditions
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Catalyst System : Anhydrous aluminum chloride (AlCl₃) in dichloromethane (DCM) facilitates electrophilic acylation at the C3 position of the benzofuran ring.
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Substrate Preparation : 5-Hydroxybenzofuran is synthesized via cyclization of 2-hydroxybenzyl ketones under basic conditions.
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Acylation Step :
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Workup : The reaction is quenched with chilled 5% HCl, and the organic layer is washed with NaHCO₃ and water. Purification via recrystallization in isopropanol yields the product.
Key Data
Advantages : High regioselectivity at C3; scalable for industrial production.
Limitations : Moisture-sensitive conditions; requires strict temperature control.
Cyclization of o-Hydroxybenzyl Ketones
This method focuses on constructing the benzofuran core from o-hydroxybenzyl ketones, followed by acylation with 4-methoxybenzoyl chloride.
Synthetic Pathway
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Cyclization :
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Protection of Hydroxy Group :
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Acylation :
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The protected intermediate reacts with 4-methoxybenzoyl chloride under Friedel-Crafts conditions (AlCl₃, DCM).
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Deprotection :
Key Data
Advantages : Avoids competing reactions at the hydroxy group; suitable for multigram synthesis.
Limitations : High-temperature deprotection risks thermal degradation.
| Parameter | Friedel-Crafts | Cyclization | Suzuki-Miyaura |
|---|---|---|---|
| Yield | 68–72% | 58–62% | ~50% (estimated) |
| Scalability | High | Moderate | Low |
| Functional Group Tolerance | Moderate | High | High |
Note : The Suzuki-Miyaura method remains theoretical for this compound but is included to highlight potential future directions.
Industrial-Scale Optimization
For large-scale production, continuous flow reactors enhance the Friedel-Crafts acylation process:
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The hydroxyl group at C5 participates in nucleophilic substitutions under alkaline conditions:
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Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in the presence of K₂CO₃ to form ether derivatives .
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Acylation : Forms esters with acetyl chloride or anhydrides, enhancing lipophilicity for pharmacological studies.
Example Reaction:
Halogenation Reactions
Electrophilic halogenation occurs preferentially at the benzofuran ring’s C4 and C6 positions due to electron-donating hydroxyl and methoxy groups:
| Halogen Source | Reaction Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Br₂ (1.2 eq) | AcOH, 60°C, 4 hr | 4-Bromo derivative | 68% | |
| Cl₂ (g) | DCM, RT, 2 hr | 6-Chloro derivative | 55% |
Halogenation at the acetyl group is also observed in analogs, producing dihalogenated intermediates .
Cyclization and Heterocycle Formation
The compound serves as a precursor for synthesizing fused heterocycles:
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One-step cyclization with α-bromo acetophenones in refluxing acetonitrile yields 2-aroylbenzofuran derivatives .
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Sonogashira coupling with propynoic acid forms alkynylated intermediates, enabling access to acrylamide derivatives .
Key Pathway:
Oxidative Coupling Reactions
Under oxidative conditions (e.g., Mn(OAc)₃ or I₂), the hydroxyl group facilitates dimerization or cross-coupling:
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Dimerization : Forms bis-benzofuran structures via radical intermediates .
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Cross-coupling : Reacts with β-dicarbonyl compounds to generate polycyclic architectures .
Methoxy Group Demethylation
The 4-methoxyphenyl group undergoes demethylation with BBr₃ in DCM to yield phenolic derivatives, enhancing hydrogen-bonding capacity .
Ketone Reduction
The methanone group is reducible via NaBH₄ or catalytic hydrogenation to produce secondary alcohols, though this is less explored for this specific compound.
Metal Complexation
The phenolic oxygen acts as a ligand for transition metals (e.g., Cu²⁺, Fe³⁺), forming complexes studied for catalytic or antimicrobial applications.
Comparative Reactivity with Structural Analogs
Reactivity differs significantly compared to simpler benzofurans:
Scientific Research Applications
Biological Activities
Research indicates that (5-Hydroxy-1-benzofuran-3-yl)(4-methoxyphenyl)methanone exhibits several significant biological activities:
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Anticancer Activity :
- The compound has shown potent antiproliferative effects against various cancer cell lines, including HeLa, MDA-MB-231, A549, HT-29, and MCF-7.
- For instance, it demonstrated an IC50 value of 0.10 µM against HeLa cells, indicating strong activity compared to standard drugs like Combretastatin-A4 (CA-4) .
- Anti-inflammatory Effects :
- Antimicrobial Activity :
Case Studies and Research Findings
Several studies have focused on evaluating the biological activity of this compound:
-
Antiproliferative Studies :
- A comparative study highlighted that the presence of methoxy groups significantly enhances activity against cancer cell lines. For example:
These findings suggest that structural modifications can lead to enhanced biological activities .Compound IC50 (µM) Cell Line CA-4 0.18 A549 This Compound 0.10 HeLa 2-(3',4',5'-trimethoxybenzoyl)-benzo[b]furan 0.06 MDA-MB-231 - Molecular Docking Studies :
Mechanism of Action
The mechanism of action of (5-Hydroxy-1-benzofuran-3-yl)(4-methoxyphenyl)methanone involves its interaction with specific molecular targets and pathways. The compound’s benzofuran ring allows it to bind to various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of bacterial growth or the induction of apoptosis in cancer cells . The exact molecular targets and pathways involved depend on the specific biological context.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Benzofuran Core
(5-Hydroxy-1-benzofuran-3-yl)(phenyl)methanone (PI-17027)
- Structure : Replaces the 4-methoxyphenyl group with a simple phenyl ring.
- Properties : Reduced polarity compared to the 4-methoxy analog due to the absence of the electron-donating methoxy group. Molecular weight: 238.24 g/mol .
- Applications : Used as a precursor in synthetic pathways requiring less polar intermediates.
(4-Chlorophenyl)(5-methoxy-1-benzofuran-2-yl)methanone (KBM)
Core Ring Modifications
6-Hydroxy-2-(4-hydroxyphenyl)-1-benzothiophen-3-ylmethanone
- Structure : Benzothiophen replaces benzofuran, with additional hydroxyl groups.
- Properties : The sulfur atom in benzothiophen increases electron delocalization, leading to a larger dipole moment (376.43 g/mol). The hydroxyl groups enhance solubility in polar solvents .
- Electronic Effects : Demonstrated solvatochromic behavior in polar solvents due to extended π-conjugation .
(5-Amino-1-phenylindolizin-3-yl)(4-methoxyphenyl)methanone
- Structure: Indolizine core instead of benzofuran, with an amino group at the 5-position.
- Properties: The amino group introduces basicity, while the indolizine core increases planarity. Ground-state dipole moment (µg) calculated at 5.2 D, with excited-state dipole moment (µe) reaching 8.7 D in polar solvents .
Halogenated Derivatives
(5-Bromo-3-methyl-1-benzofuran-2-yl)(phenyl)methanone
- Structure : Bromo and methyl substitutions on benzofuran.
- Properties : Increased molecular weight (329.18 g/mol) and lipophilicity due to bromine. Used in cross-coupling reactions for functionalized benzofuran synthesis .
(5-Chloro-3-methyl-1-benzofuran-2-yl)(3,4-dichlorophenyl)methanone
Physicochemical and Electronic Properties
Dipole Moments and Solvent Effects
- (5-Hydroxy-1-benzofuran-3-yl)(4-methoxyphenyl)methanone: Exhibits a significant Stokes shift in polar solvents, indicating strong solvation in the excited state. Comparable to indolizine analogs, where µg = 5.2 D and µe = 8.7 D .
- Benzothiophen Analog : Higher dipole moment (376.43 g/mol) due to sulfur’s electronegativity and extended conjugation .
Solubility and Lipophilicity
- Hydroxy/Methoxy Substitutions : The 5-hydroxy group in the target compound improves water solubility compared to 5-methoxy derivatives (e.g., KBM) .
- Halogenated Derivatives : Bromo and chloro substitutions increase logP values, favoring membrane permeability but requiring formulation aids for bioavailability .
Biological Activity
(5-Hydroxy-1-benzofuran-3-yl)(4-methoxyphenyl)methanone, a compound characterized by its unique structural features, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and therapeutic applications.
Chemical Structure and Properties
The compound has the molecular formula and includes a hydroxyl group at the 5-position of the benzofuran ring and a methoxy-substituted phenyl group. These structural characteristics contribute to its chemical reactivity and biological properties, making it a subject of extensive research.
Biological Activities
Research indicates that derivatives of benzofuran exhibit a broad spectrum of biological activities, including:
- Anticancer Activity : Studies have shown that this compound demonstrates significant antiproliferative effects against various cancer cell lines. For instance, it has been tested against human cancer cell lines such as HeLa, MDA-MB-231, A549, HT-29, and MCF-7. The compound exhibited IC50 values in the low micromolar range, indicating potent activity compared to standard drugs like Combretastatin-A4 (CA-4) .
- Anti-inflammatory Effects : The compound has also shown potential as an anti-inflammatory agent. Its structural components allow for interactions that may inhibit inflammatory pathways, although specific mechanisms require further elucidation .
Synthesis Methods
The synthesis of this compound can be achieved through various organic reactions. Common methods include:
- Condensation Reactions : Utilizing benzofuran derivatives with methoxy-substituted phenyl compounds under acidic or basic conditions.
- Electrophilic Substitution : Introducing methoxy groups onto the phenyl ring via electrophilic aromatic substitution techniques.
Case Studies and Research Findings
Several studies have focused on the biological evaluation of this compound and its analogs:
Antiproliferative Activity
A comparative study on the antiproliferative activity of various benzofuran derivatives highlighted the importance of substituent positions on the benzofuran ring. The presence of methoxy groups at specific positions significantly enhanced activity against cancer cell lines. For example:
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| CA-4 | 0.18 | A549 |
| This compound | 0.10 | HeLa |
| 2-(3',4',5'-trimethoxybenzoyl)-benzo[b]furan | 0.06 | MDA-MB-231 |
These findings suggest that modifications to the structure can lead to enhanced biological activities .
Molecular Docking Studies
Molecular docking simulations have been employed to understand the interactions of this compound with target proteins involved in cancer proliferation, such as tubulin. These studies indicate that the compound binds effectively at the α/β interface of tubulin, which is crucial for its antiproliferative activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
